4-Bromo-5-chloropicolinaldehyde
Description
4-Bromo-5-chloropicolinaldehyde is a halogenated pyridine derivative featuring a bromine atom at the 4-position, a chlorine atom at the 5-position, and an aldehyde functional group on the pyridine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its reactive aldehyde group, which facilitates nucleophilic additions and cross-coupling reactions. Its halogen substituents enhance electrophilic reactivity, making it a versatile intermediate for constructing complex molecules, such as pharmaceuticals, agrochemicals, and ligands for catalysis .
Properties
CAS No. |
1256790-51-8 |
|---|---|
Molecular Formula |
C6H3BrClNO |
Molecular Weight |
220.45 g/mol |
IUPAC Name |
4-bromo-5-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H |
InChI Key |
CBTWGUQMNVUMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Br)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method includes the bromination and chlorination of picolinaldehyde using reagents such as bromine and chlorine in the presence of catalysts or under specific reaction conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 4-Bromo-5-chloropicolinaldehyde may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Bromo-5-chloropicolinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloropicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyridine Derivatives
The following table summarizes key structural analogs of 4-Bromo-5-chloropicolinaldehyde, highlighting differences in substituents, functional groups, and applications:
Key Observations:
- Functional Group Impact : Replacement of the aldehyde with a carboxylic acid (e.g., 4-Bromo-5-methylpicolinic acid) shifts utility toward coordination chemistry due to its chelating properties .
- Substituent Position : 5-Bromo-4-methylpicolinaldehyde retains the aldehyde group but swaps halogen positions, altering electronic effects and steric accessibility .
- Halogen Diversity : Fluorine in 4-Bromo-5-chloro-2-fluoropyridine enhances metabolic stability, making it suitable for biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
